molecular formula C14H21NO2 B1609122 2,6-Di-tert-butylisonicotinic acid CAS No. 191478-92-9

2,6-Di-tert-butylisonicotinic acid

Cat. No. B1609122
M. Wt: 235.32 g/mol
InChI Key: BWHIWEBPMRLTOT-UHFFFAOYSA-N
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Patent
US06610744B2

Procedure details

Jone's reagent was added dropwise to a solution of 4-hydroxymethyl-2,6-di-t-butylpyridine (Compound B3, 302 mg, 1.37 mmol) in 5 ml of acetone until the solution changed color from light yellow to orange (55 drops of Jone's reagent were consumed). After 5 minutes 2 ml of isopropanol were added to the reaction mixture, and a green precipitate of Cr3+ salt was formed. The precipitate was removed by filtration and the solution was diluted with ethyl acetate, then washed with brine, water and dried over MgSO4. After filtration, the solvent was removed to give the desired product as a white solid (227 mg). 1H NMR δ7.71 (s, 2H), 1.34 (s, 18H).
Name
4-hydroxymethyl-2,6-di-t-butylpyridine
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Compound B3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[N:6]=[C:5]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=1.CC(C)=[O:19]>>[C:13]([C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([C:9]([CH3:10])([CH3:12])[CH3:11])[N:6]=1)[C:2]([OH:19])=[O:1])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
4-hydroxymethyl-2,6-di-t-butylpyridine
Quantity
302 mg
Type
reactant
Smiles
OCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
Name
Compound B3
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yellow to orange (55 drops of Jone's reagent were consumed)
ADDITION
Type
ADDITION
Details
After 5 minutes 2 ml of isopropanol were added to the reaction mixture
Duration
5 min
CUSTOM
Type
CUSTOM
Details
a green precipitate of Cr3+ salt was formed
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
ADDITION
Type
ADDITION
Details
the solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(N1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.